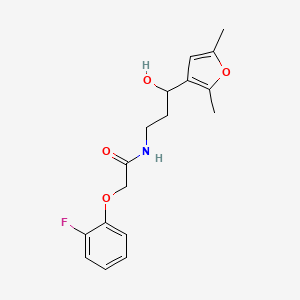

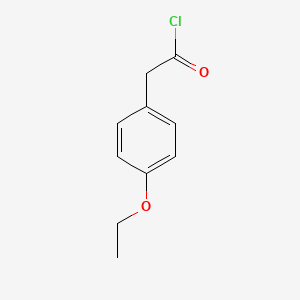

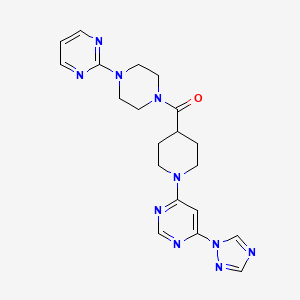

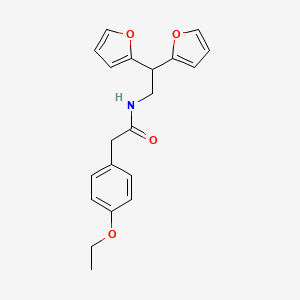

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as FEOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FEOX is a derivative of oxalamide, which is a class of compounds that have been extensively studied for their biological activities.

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) explores the antiproliferative activity of compounds with structures similar to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide against cancer cells. These compounds demonstrated potent in vitro and in vivo anticancer properties, including binding to the colchicine site of tubulin, inducing apoptosis, and displaying vascular disrupting properties derived from their effect on vascular endothelial cells (Romagnoli et al., 2015).

Pro-Drug System for Anticancer Drugs

Berry et al. (1997) discuss the synthesis of compounds related to N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, focusing on their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. These compounds could be used to trigger the release of parent drugs in cancer treatment (Berry et al., 1997).

Synthesis of Enantiomerically Pure Furan Derivatives

Hormuth and Reissig (1991) describe a method for adding lithiated methoxyallene to chiral aldehydes, leading to the synthesis of enantiomerically pure furan derivatives, which is relevant to the chemistry of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Hormuth & Reissig, 1991).

Photolabile Polymers in DNA and Bacterial Cell Interactions

Sobolčiak et al. (2013) synthesized a cationic polymer that can transform to a zwitterionic form upon irradiation, demonstrating applications in DNA condensation and release, and switching antibacterial activity. This study's focus on photolabile compounds shares a connection with the structural and functional properties of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide (Sobolčiak et al., 2013).

Anti-Inflammatory and Antioxidative Effects of Furan Derivatives

Makkar and Chakraborty (2018) isolated furanyl compounds from red seaweed, demonstrating significant anti-inflammatory and antioxidative properties. These findings suggest potential applications of furan derivatives, including N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, in medicinal chemistry (Makkar & Chakraborty, 2018).

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-14-5-3-2-4-13(14)10-18-16(20)15(19)17-8-6-12-7-9-22-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFKJQMROAIYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

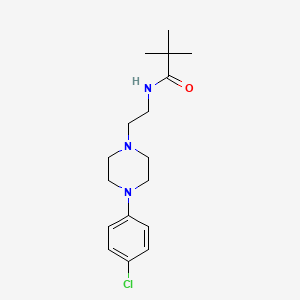

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)

![[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2977429.png)